

# Enfuvirtide (T-20): A Technical Guide to its Discovery and Development

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# **Executive Summary**

Enfuvirtide (T-20), marketed as Fuzeon, represents a landmark achievement in antiretroviral therapy as the first-in-class HIV fusion inhibitor. Its unique mechanism of action, targeting the viral entry process, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Enfuvirtide.

# **Discovery and Development History**

The journey of Enfuvirtide began with the scientific pursuit of novel HIV therapeutic targets beyond the established reverse transcriptase and protease enzymes. Researchers at Duke University initiated the exploration of peptides that could interfere with the HIV fusion process. [1][2]

- 1993: A synthetic peptide, initially designated DP-178, demonstrated significant in vitro antiretroviral activity by targeting the gp41 transmembrane protein of the HIV envelope.[2]
- 1996: The pharmaceutical company Trimeris was formed by the Duke University researchers to further develop this promising compound, which was then renamed T-20.[1][2]



- 1999: Trimeris entered into a strategic partnership with Hoffmann-La Roche to co-develop T-20, leveraging Roche's extensive experience in drug development and commercialization.[1]
- March 13, 2003: Following successful and pivotal clinical trials, the U.S. Food and Drug Administration (FDA) granted approval for Enfuvirtide (Fuzeon), marking the introduction of the first HIV fusion inhibitor for the treatment of HIV-1 infection.[1][2]

### **Mechanism of Action: Inhibition of HIV-1 Fusion**

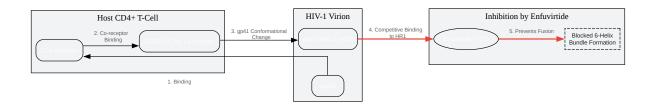
Enfuvirtide's therapeutic effect is derived from its ability to specifically interrupt the final stage of HIV-1's entry into host CD4+ T-cells: the fusion of the viral and cellular membranes.[1] This process is mediated by the HIV-1 envelope glycoprotein complex, composed of gp120 and gp41.

The key steps in the HIV-1 fusion process and the inhibitory action of Enfuvirtide are as follows:

- Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.
- Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
- gp41 Conformational Change: Co-receptor binding induces a significant conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 are exposed.
- Pre-hairpin Intermediate Formation: The hydrophobic fusion peptide at the N-terminus of gp41 inserts into the host cell membrane. This forms a "pre-hairpin intermediate" structure, bridging the virus and the host cell.
- Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains of gp41 then fold back on each other, forming a thermostable six-helix bundle. This action brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and subsequent entry of the viral capsid into the host cell.



Enfuvirtide, a 36-amino acid synthetic peptide, is designed to mimic a segment of the HR2 domain of gp41. It competitively binds to the HR1 domain during the pre-hairpin intermediate stage. This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.



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Diagram 1: HIV-1 Fusion and Inhibition by Enfuvirtide.

## **Quantitative Efficacy Data**

The antiviral activity of Enfuvirtide has been quantified through various in vitro and clinical studies.

**In Vitro Antiviral Activity** 

Parameter	Value Range	Assay Method
IC50 (Clades A-G)	4 to 480 ng/mL	cMAGI Assay
IC50 (Cell-Cell Fusion)	23 ± 6 nM	Cell-Cell Fusion Assay
Binding Affinity (Kd)	307 nM	N/A
Plasma Protein Binding	92%	N/A
In vivo Half-life (T1/2)	3.8 hours	N/A



IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.

# Clinical Trial Efficacy (TORO 1 & 2 Studies)

The pivotal Phase 3 clinical trials, TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only), demonstrated the efficacy of Enfuvirtide in heavily treatment-experienced patients with multidrug-resistant HIV-1.

Clinical Trial Parameter	Enfuvirtide + Optimized Background	Optimized Background Alone
TORO 1 (Week 24)		
Mean Viral Load Reduction	-1.696 log10 copies/mL	-0.764 log10 copies/mL
Mean CD4+ Count Increase	76 cells/mm³	32 cells/mm <sup>3</sup>
TORO 1 & 2 (Week 48)		
Mean Viral Load Reduction	-1.48 log10 copies/mL	-0.63 log10 copies/mL
Mean CD4+ Count Increase	91 cells/mm³	45 cells/mm³

# **Key Experimental Protocols**

The development and characterization of Enfuvirtide relied on several key experimental assays.

## **Cell-Cell Fusion Assay**

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

#### Methodology:

- Cell Culture:
  - Effector cells (e.g., HEK293T) are engineered to express HIV-1 envelope glycoproteins (gp120/gp41).

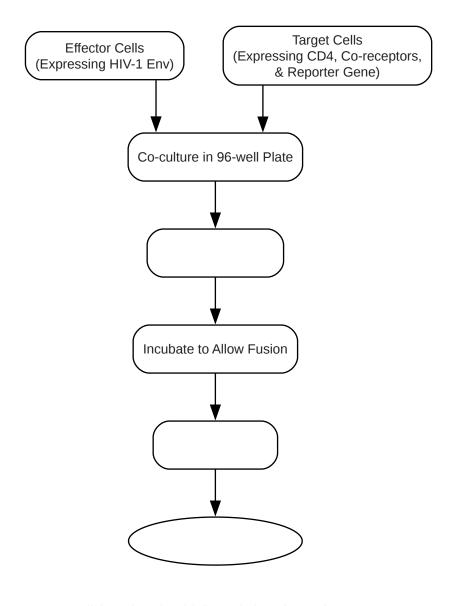






- Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the appropriate co-receptors. These cells often contain a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter.
- Co-culture: Effector and target cells are co-cultured in a 96-well plate.
- Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.
- Incubation: The plate is incubated to allow for cell fusion.
- Quantification of Fusion: Upon fusion, the Tat protein from the effector cells activates the reporter gene in the target cells. Fusion events are quantified by measuring the reporter gene product (e.g., luminescence for luciferase).
- Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.





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Diagram 2: Workflow for a Cell-Cell Fusion Assay.

## **HIV-1 Pseudovirus Entry Assay**

This assay measures the ability of an inhibitor to prevent the entry of single-round infectious pseudoviruses into target cells.

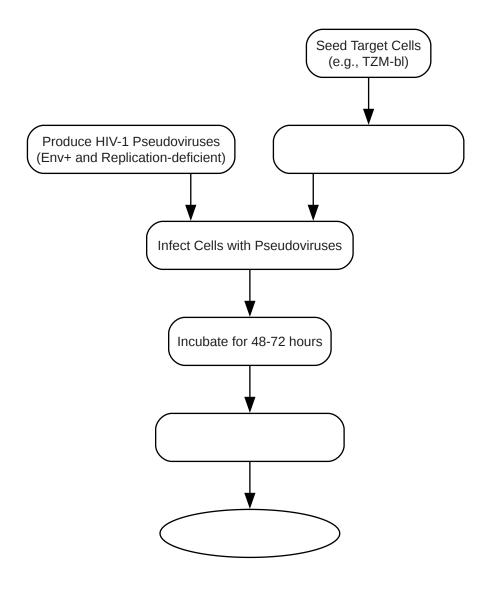
#### Methodology:

- Pseudovirus Production:
  - HEK293T cells are co-transfected with two plasmids:



- An Env-expressing plasmid.
- An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
- The resulting pseudoviruses can infect cells but are replication-incompetent.
- Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a
  Tat-responsive reporter gene are seeded in 96-well plates.
- Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.
- Infection: A standardized amount of pseudovirus is added to the wells.
- Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
- Quantification of Entry: The level of infection is quantified by measuring the reporter gene expression (e.g., luminescence).
- Data Analysis: The percentage of entry inhibition is calculated, and the IC50 value is determined.





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